4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide

Catalog No.
S11863254
CAS No.
M.F
C14H17N3O4S2
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfo...

Product Name

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide

IUPAC Name

4-amino-1-N-(2,4-dimethylphenyl)benzene-1,3-disulfonamide

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C14H17N3O4S2/c1-9-3-6-13(10(2)7-9)17-23(20,21)11-4-5-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19)

InChI Key

ZCXWPHSZBSDOJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N)C

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide is a sulfonamide compound characterized by the presence of an amino group and two sulfonamide functional groups attached to a benzene ring. Its molecular formula is C14H17N3O4S2C_{14}H_{17}N_{3}O_{4}S_{2}, and it has a molecular weight of approximately 355.4 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Nitro groups can be reduced to amino groups.
  • Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
  • Substitution: Nucleophiles like amines or thiols can be utilized under basic conditions.

Major Products Formed

The specific products formed depend on the reagents and conditions used. For instance, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of nitro groups results in the formation of amino groups.

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide exhibits biological activities that make it relevant in pharmacology. Its sulfonamide moieties can inhibit specific enzymes by binding to their active sites, which affects various biochemical pathways. This inhibition mechanism is crucial for its potential use in treating bacterial infections and other diseases.

The synthesis of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide typically involves:

  • Starting Materials: The synthesis often begins with 2,4-dimethylaniline and 4-nitrobenzene-1,3-disulfonyl chloride.
  • Reaction Conditions: Under basic conditions, the reaction proceeds to form the desired sulfonamide structure.
  • Reduction Step: A subsequent reduction step converts any nitro groups into amino groups, yielding the final product.

In industrial settings, optimized methods may employ continuous flow reactors to enhance yield and efficiency while maintaining product purity.

The compound serves various applications across different fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its antibacterial properties.
  • Chemical Synthesis: It acts as an intermediate in synthesizing other organic compounds.
  • Industrial Use: It finds applications in producing dyes and pigments.

Studies on 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide have focused on its interactions with biological targets. The compound's ability to inhibit specific enzymes suggests its role in modulating biochemical pathways, which is critical for drug development. Further research into its interaction profiles can provide insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Amino-N-(2,5-dimethylphenyl)benzenesulfonamideC14H16N2O2SC_{14}H_{16}N_{2}O_{2}SSimilar sulfonamide structure; different dimethyl substitution pattern
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamideC7H8F3N3O4S2C_{7}H_{8}F_{3}N_{3}O_{4}S_{2}Contains trifluoromethyl group; altered biological activity
N-(3-Morpholinopropyl)benzene-1,4-disulfonamideVariesDifferent functional groups; potential for different biological interactions

Uniqueness

The uniqueness of 4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide lies in its specific substitution pattern on the benzene ring and dual sulfonamide functionalities that enhance its biological activity compared to similar compounds. This structural configuration may lead to distinct pharmacological properties and applications in medicinal chemistry.

The sulfonamide functional group, first synthesized in 1906, gained prominence in 1932 when Gerhard Domagk observed the antibacterial properties of Prontosil, a red azo dye metabolized to sulfanilamide in vivo. This discovery marked the advent of systemic antibacterial therapy, revolutionizing medicine by providing the first effective treatment for streptococcal infections. The subsequent "sulfa craze" of the 1930s saw rapid commercialization of sulfonamide derivatives, though inadequate safety testing led to tragedies like the 1937 elixir sulfanilamide disaster, which precipitated modern drug regulation.

During World War II, sulfonamides became indispensable for wound management, with soldiers carrying sulfa powders to prevent battlefield infections. The structural versatility of the sulfonamide moiety enabled the development of over 5,400 derivatives by 1945, many retaining clinical relevance despite the later introduction of penicillin. This historical trajectory established sulfonamides as a scaffold for rational drug design, paving the way for compounds like 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide.

Structural Classification Within the Benzene Disulfonamide Family

4-Amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide (C13H15N3O4S2) belongs to the benzene disulfonamide subclass, distinguished by two sulfonamide groups (-SO2NH2) at the 1,3-positions of the aromatic ring. The amino group at position 4 and the 2,4-dimethylphenyl substituent on one sulfonamide nitrogen create a sterically hindered, electron-rich system. This configuration differs markedly from early sulfonamides like sulfanilamide (C6H8N2O2S), which feature a single sulfonamide group.

Key structural features include:

FeatureRole in Molecular Properties
1,3-Disulfonamide groupsEnhances hydrogen bonding capacity
4-Amino substituentModulates electronic distribution
2,4-Dimethylphenyl groupIntroduces hydrophobic interactions

The planar benzene ring facilitates π-π stacking with biological targets, while the sulfonamide moieties act as hydrogen bond donors/acceptors, mimicking natural enzyme substrates. Comparative analysis with simpler analogs like benzene-1,3-disulfonamide (C6H8N2O4S2) reveals how alkylation of the sulfonamide nitrogen alters solubility and target affinity.

Significance in Modern Medicinal Chemistry Research

Modern applications of 4-amino-N1-(2,4-dimethylphenyl)benzene-1,3-disulfonamide derive from its dual inhibitory capacity. The compound's sulfonamide groups competitively bind to enzymatic active sites, particularly those requiring pterin-like structures, while the dimethylphenyl moiety enhances membrane permeability. Recent studies focus on its potential as:

  • Carbonic Anhydrase Inhibitors: The sulfonamide groups coordinate zinc ions in catalytic sites, disrupting hydration reactions implicated in tumor growth.
  • Antimicrobial Adjuvants: Synergistic effects with trimethoprim analogs suggest utility against multidrug-resistant Gram-negative bacteria.
  • Anticancer Agents: Preclinical models demonstrate apoptosis induction in leukemia cell lines via Bcl-2 pathway modulation.

Ongoing research utilizes computational docking studies to optimize its interactions with bacterial dihydropteroate synthase (DHPS), a validated target since the 1930s. The compound's rigid structure also serves as a scaffold for developing positron emission tomography (PET) tracers, enabling real-time visualization of sulfonamide-target engagement in vivo.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

355.06604838 g/mol

Monoisotopic Mass

355.06604838 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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